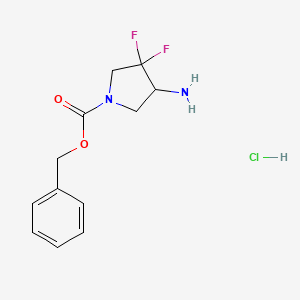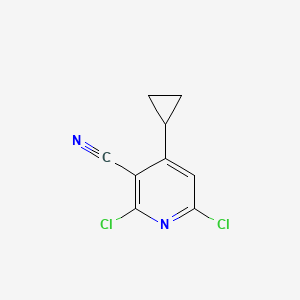
2,6-Dichloro-4-cyclopropylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-4-cyclopropylnicotinonitrile is an organic compound with the molecular formula C9H6Cl2N2. It is a derivative of nicotinonitrile, characterized by the presence of two chlorine atoms at positions 2 and 6, and a cyclopropyl group at position 4 on the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-cyclopropylnicotinonitrile typically involves the chlorination of 4-cyclopropylnicotinonitrile. One common method includes the use of chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates is common to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-cyclopropylnicotinonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 6 can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.
Oxidation: Oxidized products such as carboxylic acids or ketones.
Reduction: Primary amines or other reduced forms of the compound.
Scientific Research Applications
2,6-Dichloro-4-cyclopropylnicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-cyclopropylnicotinonitrile involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting cellular pathways and processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-4-nitroaniline: Another dichlorinated derivative with a nitro group instead of a cyclopropyl group.
2,6-Dichloro-4-methylnicotinonitrile: Similar structure with a methyl group at position 4.
2,6-Dichloroaniline: A simpler compound with only chlorine substituents on the aniline ring.
Uniqueness
2,6-Dichloro-4-cyclopropylnicotinonitrile is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific synthetic and research applications where such properties are desired.
Properties
Molecular Formula |
C9H6Cl2N2 |
|---|---|
Molecular Weight |
213.06 g/mol |
IUPAC Name |
2,6-dichloro-4-cyclopropylpyridine-3-carbonitrile |
InChI |
InChI=1S/C9H6Cl2N2/c10-8-3-6(5-1-2-5)7(4-12)9(11)13-8/h3,5H,1-2H2 |
InChI Key |
SGAJJWZZVYBYMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NC(=C2C#N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-8-fluoro-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13464580.png)
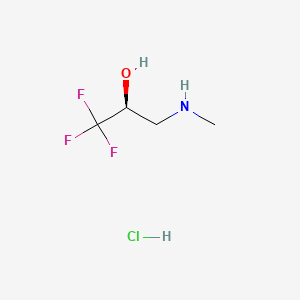
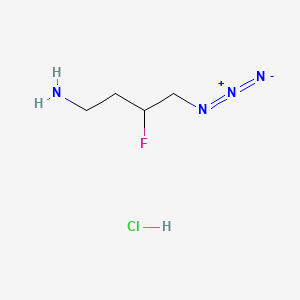

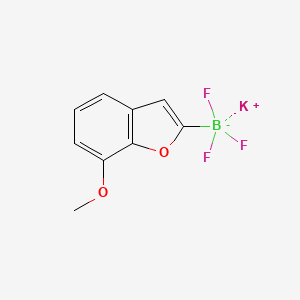
![Tert-butyl3-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B13464615.png)
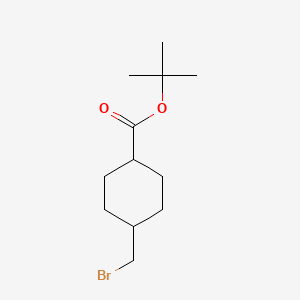
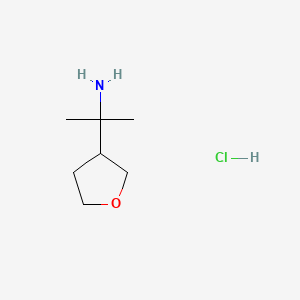
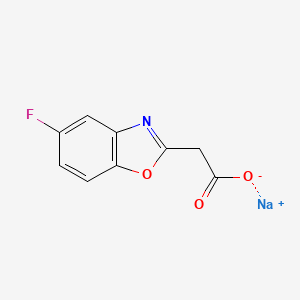

![6-(Aminomethyl)-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](/img/structure/B13464638.png)
aminehydrochloride](/img/structure/B13464642.png)
![(3R)-3-[(pyrrolidin-1-yl)methyl]pyrrolidine](/img/structure/B13464645.png)
